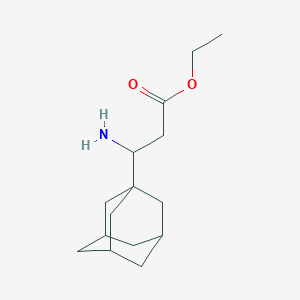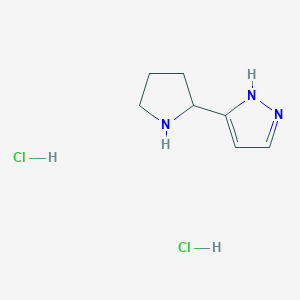
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule. The “N-(3,5-dimethoxyphenyl)” part suggests the presence of a nitrogen atom bonded to a phenyl ring (a hexagonal carbon ring) with two methoxy (OCH3) groups attached at the 3rd and 5th positions . The “2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” part suggests the presence of a tetrahydroquinazoline ring (a two-ring structure with four nitrogen atoms), which has various oxygen, pentyl (five-carbon chain), and carboxamide (a carbonyl (C=O) group attached to a nitrogen) substitutions .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types and numbers of atoms in the compound, their three-dimensional arrangement, and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo reactions at the various functional groups present in its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure . These properties could be measured using various analytical techniques .Applications De Recherche Scientifique
Aza-Peptide Synthesis
The compound serves as a precursor for aza-peptides, which are peptide analogues where nitrogen atoms replace α-carbons in the peptide backbone. Aza-peptides retain pharmacophores essential for biological activity while introducing conformational changes and increased proteolytic degradation resistance. Researchers use N′-substituted Ddz-protected hydrazines (derived from this compound) in solid-phase synthesis of aza-peptides. The process involves in-situ activation of N-Ddz,N′-substituted hydrazines with phosgene, followed by coupling to the N-terminus of a resin-bound peptide. These aza-peptides are valuable tools for structure-activity relationship studies and drug design .
Anticancer Compound Synthesis
The compound has been utilized in the synthesis of a novel anticancer agent called N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) . Researchers achieved this through Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline. In vitro cytotoxicity studies revealed its potential against cancer cell lines (MCF-7, HT29, and HL60). Further investigations are ongoing to explore its mechanism of action and potential clinical applications .
Peptidomimetics Development
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide derivatives play a role in designing peptidomimetics. These compounds mimic peptide structures and functions, offering advantages such as improved stability, bioavailability, and target specificity. Researchers modify the compound to create peptidomimetics with desired properties for drug development .
Solid-Phase Synthesis Techniques
The Ddz-protected hydrazines derived from this compound find applications in solid-phase synthesis. Researchers can selectively deprotect the Ddz group using Mg(ClO₄)₂, allowing orthogonal compatibility with both Fmoc and Boc strategies. This versatility enables efficient solid-phase synthesis of various peptide analogues and derivatives .
Hydrazine Chemistry
Hydrazines are essential reagents in organic synthesis. The compound contributes to the pool of substituted hydrazines, which serve as building blocks for various chemical transformations. Researchers explore these derivatives for their potential in drug discovery, materials science, and catalysis .
Drug Design and Optimization
Given its unique structure, researchers investigate the compound for potential drug candidates. By modifying its substituents or functional groups, they aim to optimize its pharmacological properties. Computational studies and in vitro assays help identify promising leads for further development .
These applications highlight the versatility and scientific significance of N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide. If you need further details or have additional questions, feel free to ask! 😊 .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-5-6-9-25-21(27)18-8-7-14(10-19(18)24-22(25)28)20(26)23-15-11-16(29-2)13-17(12-15)30-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYRYGWYVTVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)




![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)


![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)